molecular formula C11H11N3O4 B281892 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid

4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid

Cat. No. B281892
M. Wt: 249.22 g/mol
InChI Key: AXWXNTCELPISFK-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid, also known as ACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ACA is a synthetic molecule that belongs to the family of anthranilic acid derivatives and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to modulate immune responses and regulate cell proliferation and apoptosis. Due to its diverse biological activities, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid is not fully understood. However, it has been proposed that 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO). 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities and high purity. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid also has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has potential toxicity, which should be taken into consideration when using it in experiments.

Future Directions

There are several future directions for research on 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid. One area of interest is the development of new synthetic methods for 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid that can improve its yield and purity. Another area of interest is the investigation of the molecular mechanisms underlying its biological activities. This can help in the development of more potent and selective analogs of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid. Finally, further studies are needed to evaluate the safety and efficacy of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid in animal models and humans, which can pave the way for its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid is a synthetic molecule that exhibits a wide range of biological activities and has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, antitumor, and antiviral activities. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to modulate immune responses and regulate cell proliferation and apoptosis. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans.

Synthesis Methods

4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid can be synthesized using various methods, including the reaction between 3-nitrobenzoic acid and ethyl acetoacetate, followed by reduction, acylation, and cyclization. Another method involves the reaction between 3-nitrobenzoic acid and ethyl cyanoacetate, followed by reduction, acylation, and cyclization. Both methods yield 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid in good yields and purity.

properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

(Z)-4-[3-(carbamoylamino)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H11N3O4/c12-11(18)14-8-3-1-2-7(6-8)13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,16,17)(H3,12,14,18)/b5-4-

InChI Key

AXWXNTCELPISFK-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)N)NC(=O)/C=C\C(=O)O

SMILES

C1=CC(=CC(=C1)NC(=O)N)NC(=O)C=CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)NC(=O)C=CC(=O)O

Origin of Product

United States

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